![molecular formula C9H11ClFNO2 B3041940 Methyl amino(3-fluorophenyl)acetate hydrochloride CAS No. 42718-21-8](/img/structure/B3041940.png)
Methyl amino(3-fluorophenyl)acetate hydrochloride
Overview
Description
“Methyl amino(3-fluorophenyl)acetate hydrochloride” is a unique chemical compound with the empirical formula C9H11ClFNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “Methyl amino(3-fluorophenyl)acetate hydrochloride” is 219.64 . The SMILES string representation of its structure isCl.COC(=O)C(N)c1cccc(F)c1
. Physical And Chemical Properties Analysis
“Methyl amino(3-fluorophenyl)acetate hydrochloride” is a solid . Its melting point is 21°C .Scientific Research Applications
Ortho-fluorophenylglycine Properties : A study by Burns and Hagaman (1993) investigated the properties of ortho-fluorophenylglycine, which includes a fluorophenyl group similar to Methyl amino(3-fluorophenyl)acetate hydrochloride. They found that it forms hydrogen bonds in crystal structures, suggesting potential applications in crystallography and molecular design (Burns & Hagaman, 1993).
Synthesis of Amino Acids Analogues : Maier (1990) described the synthesis and properties of amino acid analogues, including those with a fluorophenyl component. These compounds, similar to Methyl amino(3-fluorophenyl)acetate hydrochloride, have been found to be effective inhibitors in certain biological processes (Maier, 1990).
Anticancer Activity : Liu Ying-xiang (2007) synthesized a compound with a similar structure and studied its in vitro anticancer activity. This suggests potential research applications of Methyl amino(3-fluorophenyl)acetate hydrochloride in cancer research (Liu Ying-xiang, 2007).
Asymmetric Synthesis in Piperidines : Salgado et al. (2019) explored the asymmetric synthesis of a compound containing a 4-fluorophenyl group, which may offer insights into the asymmetric synthesis potentials of Methyl amino(3-fluorophenyl)acetate hydrochloride (Salgado et al., 2019).
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : Basu Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, which could be relevant to exploring the coordination chemistry and biological activity of Methyl amino(3-fluorophenyl)acetate hydrochloride (Basu Baul et al., 2009).
Synthesis of Fluorophenothiazines : Sharma et al. (1999) reported on the synthesis of fluorophenothiazines, which are related to the fluorophenyl component of Methyl amino(3-fluorophenyl)acetate hydrochloride, indicating possible applications in pharmaceutical synthesis (Sharma et al., 1999).
Screening Library Using Natural Product Scaffold : Kumar et al. (2015) utilized a chloro-hydroxyphenylacetic acid scaffold in a drug-like screening library, demonstrating a methodology that could be applied to Methyl amino(3-fluorophenyl)acetate hydrochloride for drug discovery (Kumar et al., 2015).
Amino Acid Ester Ionic Liquid as Skin Permeation Enhancers : Zheng et al. (2020) developed ionic liquids based on amino acids, which could be relevant for exploring the use of Methyl amino(3-fluorophenyl)acetate hydrochloride in transdermal drug delivery systems (Zheng et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-2-(3-fluorophenyl)acetate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPGAJVYNZAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl amino(3-fluorophenyl)acetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.